d-Atabrine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Atabrine dihydrochloride involves the preparation of quinacrine, followed by its conversion to the dihydrochloride salt. The general synthetic route includes the following steps:

Formation of Quinacrine: This involves the reaction of 6-chloro-2-methoxyacridine with N,N-diethyl-1,4-pentanediamine under specific conditions to form quinacrine.

Conversion to Dihydrochloride Salt: Quinacrine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: d-Atabrine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinacrine N-oxide, while reduction may produce dihydroquinacrine .

Scientific Research Applications

d-Atabrine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is employed in biological assays to study its effects on different biological systems.

Medicine: this compound has been investigated for its potential therapeutic applications, including its antiprion activity.

Industry: It is used in the development of antibacterial agents and other industrial applications

Mechanism of Action

The mechanism of action of d-Atabrine dihydrochloride involves its interaction with deoxyribonucleic acid (DNA). It binds to DNA by intercalating between adjacent base pairs, thereby inhibiting transcription and translation processes. This leads to the disruption of cellular functions and ultimately exerts its antibacterial effects . Additionally, it inhibits succinate oxidation and interferes with electron transport .

Comparison with Similar Compounds

Quinacrine: The parent compound of d-Atabrine dihydrochloride, known for its antimalarial and antibacterial properties.

Chloroquine: Another antimalarial compound with a similar structure but different pharmacological properties.

Uniqueness: this compound is unique due to its specific enantiomeric form, which exhibits distinct biological activity compared to its racemic mixture. This enantiomeric specificity contributes to its enhanced antibacterial properties and makes it a valuable compound in scientific research .

Biological Activity

d-Atabrine dihydrochloride, an active enantiomer of quinacrine, has garnered attention due to its diverse biological activities, particularly its antiprion, antimalarial, and potential anticancer properties. This article explores the compound's biological activity through various studies, case reports, and data tables.

- Chemical Name : this compound

- CAS Number : 56100-41-5

- Molecular Weight : 319.2 g/mol

- Purity : >99.00% .

Antiprion Activity

Research indicates that this compound exhibits significant antiprion activity. A study by Ryou et al. (2003) demonstrated that the compound effectively inhibits prion propagation in vitro, showcasing its potential for therapeutic applications in prion diseases .

Table 1: Inhibition of Prion Propagation by this compound

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Antimalarial Activity

Originally developed as an antimalarial agent, d-Atabrine has shown efficacy in treating malaria, particularly in military settings during World War II. It was preferred over quinine due to its lower incidence of side effects and better tolerability .

Case Study: Efficacy in Malaria Treatment

A historical review highlighted that over three million U.S. soldiers were treated with quinacrine (d-Atabrine) during WWII, with significant success rates reported . Adverse effects such as toxic psychoses were noted but were relatively rare.

Anticancer Properties

Recent studies have suggested that quinacrine compounds may possess anticancer properties. A study published in 2021 indicated that quinacrine showed cytotoxic effects against various cancer cell lines, including Vero E6 cells used for SARS-CoV-2 research .

Table 2: Cytotoxicity of Quinacrine Dihydrochloride

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 100 | 80 |

| 500 | 50 |

| 1000 | 20 |

Side Effects and Toxicity

While d-Atabrine is effective, it is not without risks. Reports indicate that the compound can induce psychotic reactions and other neurological side effects when administered at high doses or in sensitive populations .

Summary of Side Effects

- Psychotic Reactions : Rare but documented in military personnel treated for malaria.

- Gastrointestinal Issues : Nausea and vomiting reported in some cases.

- Dermatological Reactions : Atabrine dermatitis complex noted in patients.

Properties

IUPAC Name |

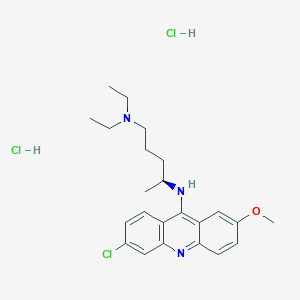

(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVBVICMUEIKS-SQKCAUCHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.